molecular formula C11H6BrClFN B1522420 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine CAS No. 1187163-49-0

5-(4-Bromo-2-fluorophenyl)-2-chloropyridine

Cat. No.: B1522420
CAS No.: 1187163-49-0
M. Wt: 286.53 g/mol
InChI Key: MTBYKOVETRKCDG-UHFFFAOYSA-N
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Description

5-(4-Bromo-2-fluorophenyl)-2-chloropyridine is a chemical compound characterized by its bromo, fluoro, and chloro substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative of 4-bromo-2-fluorophenyl with a chloropyridine derivative under palladium catalysis.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to facilitate the coupling reaction.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its corresponding amines or other reduced forms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and iodide ions (I-) are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives.

  • Reduction Products: Amines and other reduced forms.

  • Substitution Products: Derivatives with different functional groups at the bromo and chloro positions.

Scientific Research Applications

Chemistry: In chemistry, 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor binding. Its structural features allow it to interact with various biological targets.

Medicine: In the field of medicine, derivatives of this compound are being explored for their pharmacological properties. They may have applications in the development of new drugs for treating diseases such as cancer and inflammation.

Industry: In industry, the compound is used in the production of dyes, pigments, and other chemical products. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved vary depending on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 4-Bromo-2-fluorobiphenyl: Similar in structure but lacks the pyridine ring.

  • 5-Bromo-2-chlorophenyl-4-fluorophenylmethanone: Another compound with bromo, fluoro, and chloro substituents but with a different core structure.

Uniqueness: 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine is unique due to its pyridine ring, which imparts distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

5-(4-bromo-2-fluorophenyl)-2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrClFN/c12-8-2-3-9(10(14)5-8)7-1-4-11(13)15-6-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBYKOVETRKCDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)C2=CN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601263415
Record name 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187163-49-0
Record name 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187163-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Bromo-2-fluorophenyl)-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601263415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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